1,3-Benzenedisulfonic acid, 4-formyl-

Description

BenchChem offers high-quality 1,3-Benzenedisulfonic acid, 4-formyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenedisulfonic acid, 4-formyl- including the price, delivery time, and more detailed information at info@benchchem.com.

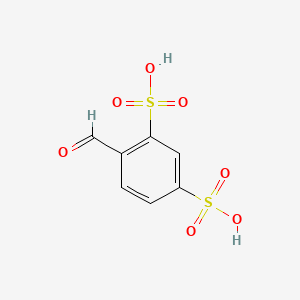

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formylbenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S2/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYVGRGYAZDHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058965 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-39-1 | |

| Record name | 4-Formyl-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1,3-Benzenedisulfonic acid, 4-formyl-" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, characteristics, and potential applications of 4-formyl-1,3-benzenedisulfonic acid. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Properties and Characteristics

4-Formyl-1,3-benzenedisulfonic acid, also known as 2,4-disulfobenzaldehyde, is an aromatic organic compound characterized by a benzene ring substituted with a formyl group and two sulfonic acid groups. This unique combination of functional groups imparts specific chemical properties that make it a valuable reagent in various synthetic applications.

Chemical and Physical Properties

The key chemical and physical properties of 4-formyl-1,3-benzenedisulfonic acid and its commonly available disodium salt are summarized in the tables below. These tables provide a clear comparison of the quantitative data for easy reference.

Table 1: Properties of 4-Formyl-1,3-Benzenedisulfonic Acid

| Property | Value |

| Molecular Formula | C₇H₆O₇S₂ |

| Molecular Weight | 266.25 g/mol [1] |

| CAS Number | 88-39-1[1] |

| Appearance | White to light yellow crystalline solid[2] |

| Solubility | Soluble in water[2] |

| Predicted Density | ~1.8 g/cm³[1] |

| Predicted Boiling Point | 495.89 °C[1] |

| Predicted Melting Point | 210.68 °C[1] |

Table 2: Properties of 4-Formyl-1,3-Benzenedisulfonic Acid Disodium Salt Hydrate

| Property | Value |

| Molecular Formula | C₇H₄Na₂O₇S₂ · xH₂O |

| Molecular Weight | 310.21 g/mol (anhydrous basis)[3][4] |

| CAS Number | 207291-88-1 (hydrate)[3][4] |

| Appearance | Powder, crystals, or chunks[4] |

| Solubility | Soluble in water |

| Storage Temperature | Room temperature[4] |

Synonyms

For comprehensive literature searches and material sourcing, it is important to be aware of the various synonyms for this compound.

Table 3: Common Synonyms

| Synonym |

| 2,4-Disulfobenzaldehyde[2] |

| Benzaldehyde-2,4-disulfonic acid[2] |

| 4-Formylbenzene-1,3-disulfonic acid[2] |

| 4-Formyl-1,3-disulfobenzene[2] |

Synthesis and Purification

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of 4-formyl-1,3-benzenedisulfonic acid.

Caption: A logical workflow for the synthesis of 4-formyl-1,3-benzenedisulfonic acid.

Experimental Considerations

-

Sulfonation: The sulfonation of aromatic compounds is a standard electrophilic aromatic substitution. The use of fuming sulfuric acid (oleum) is common for introducing multiple sulfonic acid groups.

-

Formylation: The introduction of a formyl group onto a deactivated ring, such as one bearing two sulfonic acid groups, can be challenging. A potential method is the oxidation of a pre-existing methyl group, as suggested in a historical patent for a related compound.

-

Purification: A patent for the purification of the disodium salt of 4-formyl-1,3-benzenedisulfonic acid suggests that recrystallization is a viable method to remove inorganic impurities and structurally related byproducts.

Chemical Reactivity and Applications

The chemical reactivity of 4-formyl-1,3-benzenedisulfonic acid is dominated by the aldehyde functional group, which readily undergoes reactions with nucleophiles. The sulfonic acid groups are strong acids and are typically present as their conjugate bases (sulfonates) under neutral or basic conditions.

Reactivity Profile

The aldehyde group is susceptible to nucleophilic attack, allowing for a variety of chemical transformations.

Caption: Common reactions of the formyl group with various nucleophiles.

Key Applications

-

Dye Intermediate: This compound serves as a precursor in the synthesis of various dyes. For example, it is used in the production of Food Blue 3 and Acid Red 52 through condensation reactions with N,N-diethylbenzenamine and 3-(diethylamino)phenol, respectively[5].

-

Proteomics Research: The disodium salt of 4-formyl-1,3-benzenedisulfonic acid is utilized as a biochemical for proteomics research[6]. A related compound, 4-formyl-benzenesulfonic acid (FBSA), has been employed for the N-terminal chemical derivatization of peptides to enhance their analysis by mass spectrometry[7].

-

Polymer Chemistry: The disodium salt hydrate is used in the synthesis of polymer electrolyte membranes, which are critical components of electrochemical devices[3][4].

-

Diagnostic Assays: It finds application in the manufacturing of diagnostic assays, particularly in hematology and histology[4].

Spectral Data

Mass Spectrometry

The mass spectrum of the related compound 2-formyl benzene sulfonate shows a characteristic loss of SO₂ and CO, resulting in a protonated benzene ring. A similar fragmentation pattern would be expected for 4-formyl-1,3-benzenedisulfonic acid, with sequential loss of the sulfonyl and formyl groups.

Biological Activity

Currently, there is a notable lack of publicly available data on the specific biological activity, including cytotoxicity or involvement in signaling pathways, of 4-formyl-1,3-benzenedisulfonic acid. General studies on aromatic sulfonic acids indicate that their toxicity can vary widely depending on the other substituents on the aromatic ring. Some sulfonated aromatic amines have been shown to be poorly biodegradable. Further research is required to elucidate the specific biological effects of this compound.

Safety and Handling

The disodium salt of 4-formyl-1,3-benzenedisulfonic acid is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4].

Table 4: Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated area.

Conclusion

References

- 1. aaqr.org [aaqr.org]

- 2. scirp.org [scirp.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. jk-sci.com [jk-sci.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Disulfobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Disulfobenzaldehyde, a key organic intermediate. The information is presented to support research, development, and drug discovery activities. This document focuses on the disodium salt of Benzaldehyde-2,4-disulfonic acid, the common commercial and stable form of this compound.

Core Physicochemical Properties

2,4-Disulfobenzaldehyde, in its commonly available form as the disodium salt (Benzaldehyde-2,4-disulfonic acid disodium salt), is a white to off-white crystalline powder. Its high water solubility is a key characteristic, attributed to the presence of two highly polar sulfonate groups.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Benzaldehyde-2,4-disulfonic acid and its disodium salt.

| Property | Value | Notes |

| Chemical Name | Benzaldehyde-2,4-disulfonic acid disodium salt | |

| Synonyms | Disodium 4-formyl-1,3-benzenedisulfonate, Disodium 2,4-disulfobenzaldehyde | |

| CAS Number | 33513-44-9 | For the disodium salt |

| Molecular Formula | C₇H₄Na₂O₇S₂ | For the disodium salt |

| Molecular Weight | 310.21 g/mol | Anhydrous basis for the disodium salt |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 105-107 °C | For the free acid form[1] |

| 285-290 °C | For the disodium salt[2] | |

| Solubility | Soluble in water | [2] |

| Density | 1.825 g/cm³ | [2] |

| pKa₁ (predicted) | ~ -1.43 | Estimated based on benzene-1,3-disulfonic acid[3][4] |

| pKa₂ (predicted) | Strong acid | Sulfonic acids are strong acids, typically with pKa values less than 0. |

Chemical Structure and Synthesis Workflow

The structural arrangement of the aldehyde and sulfonate groups on the benzene ring dictates the chemical reactivity and physical properties of 2,4-Disulfobenzaldehyde.

A common industrial synthesis route for Benzaldehyde-2,4-disulfonic acid disodium salt involves the reaction of 2,4-dichlorobenzaldehyde with a sulfite.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of the hygroscopic acid form and its disodium salt can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered sample is packed into a glass capillary tube to a height of 2-3 mm. Due to the hygroscopic nature of the free acid, sample preparation should be conducted in a low-humidity environment (e.g., a glove box). The capillary tube should be sealed if the substance is particularly hygroscopic.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of the melting range. For the disodium salt, which has a high melting point, a suitable high-temperature apparatus is required.

Solubility Determination (Shake-Flask Method)

The solubility of Benzaldehyde-2,4-disulfonic acid disodium salt in water can be determined using the equilibrium shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of the solid is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Analysis: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of the two sulfonic acid groups can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A precise weight of Benzaldehyde-2,4-disulfonic acid is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Due to the strong acidity of sulfonic acids, the first pKa may be difficult to determine accurately in aqueous solution and may require specialized techniques or non-aqueous solvents for precise measurement. The second pKa should be more readily determinable. The equivalence points can be identified from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.[6][7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Benzaldehyde 2,4 Disulfonic Acid | CAS NO 33513-44-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benzene-1,3-disulphonic acid CAS#: 98-48-6 [m.chemicalbook.com]

- 5. mt.com [mt.com]

- 6. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Synthesis of Benzaldehyde-2,4-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Benzaldehyde-2,4-disulfonic acid, a valuable intermediate in the electroplating industry and for the production of triphenylmethane dyestuffs.[1] This document details the viable synthetic routes, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway diagrams to facilitate understanding and replication.

Introduction

Benzaldehyde-2,4-disulfonic acid and its salts are important chemical intermediates.[1][2] Their synthesis has been approached through several routes, with varying degrees of efficiency, safety, and environmental impact. This guide will focus on the most prominent and documented methods of preparation.

Synthesis Pathways

Two primary pathways for the synthesis of Benzaldehyde-2,4-disulfonic acid and its salts have been identified in the literature:

-

Nucleophilic Aromatic Substitution: The reaction of 2,4-dichlorobenzaldehyde with a sulfite or bisulfite salt.[1][3]

-

Side-Chain Oxidation: The oxidation of toluene-2,4-disulfonic acid.[1]

A third potential pathway, the direct disulfonation of benzaldehyde, is also discussed to provide a comprehensive overview, although it is not a viable method for obtaining the 2,4-isomer.

Pathway 1: Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzaldehyde

This is a well-documented and patented method for producing the alkali metal and alkaline earth salts of Benzaldehyde-2,4-disulfonic acid in high yield.[1][3] The reaction involves the displacement of the two chlorine atoms on the aromatic ring of 2,4-dichlorobenzaldehyde by sulfite ions.

Caption: Synthesis of Benzaldehyde-2,4-disulfonic acid disodium salt.

The following protocol is based on a patented process for the preparation of the disodium salt of Benzaldehyde-2,4-disulfonic acid.[1]

Materials:

-

2,4-Dichlorobenzaldehyde

-

Sodium sulfite

-

Water

-

Sodium hypochlorite solution (13% NaOCl)

-

Activated charcoal (optional)

Procedure:

-

In a closed vessel, combine 175 g (1 mole) of 2,4-dichlorobenzaldehyde with a solution of 260 g (2.06 moles) of sodium sulfite in 1100 g of water.[1]

-

Heat the mixture to 170°C for 2.5 hours with stirring.[1]

-

Concentrate the reaction mixture to approximately 65% of its initial weight.[1]

-

Cool the mixture to 5°C and carry out an oxidation step by adding approximately 200 g of sodium hypochlorite solution (13% NaOCl).[1]

-

Isolate the product by centrifugation.[1]

| Parameter | Value | Reference |

| Yield | 86% of theoretical | [1] |

| Purity | 73.9% (of the centrifuged product) | [1] |

| Reactant Ratio | 1 mole 2,4-dichlorobenzaldehyde : 2.06 moles sodium sulfite | [1] |

| Reaction Temperature | 170°C | [1] |

| Reaction Time | 2.5 hours | [1] |

Note: Older methods described reaction temperatures of 190°-200°C and reaction times of 9-10 hours, resulting in lower yields (30-60%) and a higher proportion of by-products.[1]

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing aldehyde group and the chlorine atoms activate the aromatic ring for nucleophilic attack by the sulfite ions. The reaction likely proceeds in a stepwise manner, with the substitution of one chlorine atom followed by the second.

Caption: Nucleophilic aromatic substitution mechanism.

Pathway 2: Side-Chain Oxidation of Toluene-2,4-disulfonic Acid

Caption: Oxidation of Toluene-2,4-disulfonic acid.

The oxidation of the methyl group of toluene and its derivatives to an aldehyde can be achieved using various oxidizing agents. Common reagents for this type of transformation include manganese dioxide (MnO₂) in sulfuric acid or potassium permanganate (KMnO₄). The reaction conditions need to be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid (benzoic acid-2,4-disulfonic acid).

A patent for the oxidation of toluene to benzaldehyde using manganese dioxide and sulfuric acid suggests a reaction temperature of around 40°C. While this protocol is not specific to the disulfonated derivative, it provides a potential starting point for experimental design.

Due to the lack of a detailed and reproducible protocol in the reviewed literature, this pathway is presented for informational purposes. Researchers interested in this route would need to undertake significant process development and optimization.

Non-Viable Pathway: Direct Disulfonation of Benzaldehyde

The direct sulfonation of benzaldehyde is not a feasible route for the synthesis of Benzaldehyde-2,4-disulfonic acid. The aldehyde group (-CHO) is a meta-directing deactivator for electrophilic aromatic substitution reactions. Therefore, the sulfonation of benzaldehyde with fuming sulfuric acid or sulfur trioxide in sulfuric acid will predominantly yield m-benzaldehyde sulfonic acid.[4][5] The introduction of a second sulfonic acid group would be even more difficult due to the deactivating nature of both the aldehyde and the first sulfonic acid group, and it would also be directed to a meta position relative to the existing substituents.

Caption: Outcome of direct sulfonation of benzaldehyde.

Summary of Synthesis Pathways and Data

The following table summarizes the key quantitative data for the viable synthesis pathway.

| Pathway | Starting Material | Reagents | Yield | Purity | Key Advantages | Key Disadvantages |

| Nucleophilic Aromatic Substitution | 2,4-Dichlorobenzaldehyde | Sodium sulfite, Water | 86% | ~74% (crude) | High yield, well-documented | Use of chlorinated starting material |

| Side-Chain Oxidation | Toluene-2,4-disulfonic acid | Oxidizing agent (e.g., MnO₂) | Not well-documented | Not well-documented | Avoids chlorinated starting material | Use of heavy metals, lack of detailed protocols |

Conclusion

For the synthesis of Benzaldehyde-2,4-disulfonic acid or its salts, the reaction of 2,4-dichlorobenzaldehyde with a sulfite salt is the most reliable and highest-yielding method documented in the available literature. This process has been described in detail in patents and provides a clear route to the desired product. The side-chain oxidation of toluene-2,4-disulfonic acid remains a potential alternative, but further research is required to establish a detailed and efficient experimental protocol. The direct disulfonation of benzaldehyde is not a viable pathway for the synthesis of the 2,4-isomer due to the directing effects of the aldehyde group. This guide provides the necessary information for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

solubility of "1,3-Benzenedisulfonic acid, 4-formyl-" in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Benzenedisulfonic acid, 4-formyl-, a compound of interest in various chemical and pharmaceutical research fields. Due to the presence of two highly polar sulfonic acid groups and a formyl group on a benzene ring, its solubility characteristics are of significant importance for its application in synthesis, formulation, and biological studies.

Physicochemical Properties

1,3-Benzenedisulfonic acid, 4-formyl- (also known as 4-formyl-1,3-benzenedisulfonic acid or Benzaldehyde-2,4-disulfonic acid) is an aromatic sulfonic acid.[1] It typically appears as a white to light yellow crystalline solid.[1] The sulfonic acid moieties confer strong acidity to the molecule.[1]

Aqueous Solubility

Organic Solvent Solubility

Information regarding the solubility of 1,3-Benzenedisulfonic acid, 4-formyl- in specific organic solvents is limited. However, based on the general behavior of benzenesulfonic acids, it is expected to be soluble in polar organic solvents such as ethanol and acetone.[3] Conversely, its solubility in non-polar organic solvents like diethyl ether and benzene is anticipated to be low.[4][5]

Summary of Solubility Data

Due to the absence of precise quantitative solubility data for the target compound, the following table provides a qualitative summary and includes data for a related compound for reference.

| Solvent | Solubility of 1,3-Benzenedisulfonic acid, 4-formyl- | Quantitative Data for Benzene-1,3-disulfonic acid disodium salt |

| Water | Soluble[1][2] | 663 g/L at 20°C |

| Polar Organic Solvents (e.g., Ethanol, Acetone) | Expected to be soluble[3] | Data not available |

| Non-polar Organic Solvents (e.g., Benzene, Diethyl Ether) | Expected to be poorly soluble[4][5] | Data not available |

Experimental Protocol: Determination of Solid Solubility

As no specific experimental protocol for determining the solubility of 1,3-Benzenedisulfonic acid, 4-formyl- was found, a general method for determining the solubility of a solid in a liquid solvent is provided below.

Objective: To determine the saturation solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

The solid compound (solute)

-

The desired solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected supernatant using a suitable filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Application Workflow: Synthesis of a Polymer Electrolyte Membrane

1,3-Benzenedisulfonic acid, 4-formyl- and its salts are utilized in the synthesis of polymer electrolyte membranes (PEMs), which are critical components in electrochemical devices.[2] The following diagram illustrates a generalized workflow for this process.

Caption: Workflow for Polymer Electrolyte Membrane Synthesis.

References

Spectroscopic Analysis of 2,4-Disulfobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Disulfobenzaldehyde. Due to the limited availability of direct experimental data for this compound in public databases, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy based on established principles and data from analogous compounds. Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their own data acquisition. Furthermore, this guide illustrates a typical experimental workflow for spectroscopic analysis and a synthetic pathway utilizing a salt of 2,4-Disulfobenzaldehyde.

Introduction

2,4-Disulfobenzaldehyde, also known as Benzaldehyde-2,4-disulfonic acid, is an aromatic aldehyde containing two sulfonic acid functional groups. Its high water solubility and reactive aldehyde group make its disodium salt, Benzaldehyde-2,4-disulfonic acid disodium salt (CAS 33513-44-9), a valuable intermediate in the synthesis of various dyes and pigments, including xanthene dyes and optical brighteners. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental NMR, IR, or UV-Vis spectra for 2,4-Disulfobenzaldehyde. The data presented in this guide are therefore predicted values based on the analysis of its functional groups and comparison with structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4-Disulfobenzaldehyde. These predictions are derived from standard correlation tables and computational chemistry principles.

Predicted Nuclear Magnetic Resonance (NMR) Data

The NMR spectra are predicted for the disodium salt of 2,4-Disulfobenzaldehyde, which is the common commercial form. The solvent is assumed to be D₂O, given the high polarity and water solubility of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,4-Disulfobenzaldehyde Disodium Salt in D₂O

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.2 - 8.5 | Doublet | 1H | Aromatic proton (H-6) |

| ~8.0 - 8.3 | Doublet of doublets | 1H | Aromatic proton (H-5) |

| ~7.8 - 8.1 | Doublet | 1H | Aromatic proton (H-3) |

Note: The exact chemical shifts and coupling constants will be highly dependent on the pH and concentration in D₂O. The predicted shifts are downfield due to the electron-withdrawing effects of the aldehyde and sulfonate groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,4-Disulfobenzaldehyde Disodium Salt in D₂O

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehyde carbonyl carbon (C=O) |

| ~145 - 150 | Aromatic carbon C-2 (bearing SO₃⁻) |

| ~140 - 145 | Aromatic carbon C-4 (bearing SO₃⁻) |

| ~135 - 140 | Aromatic carbon C-1 (bearing CHO) |

| ~130 - 135 | Aromatic carbon C-6 |

| ~125 - 130 | Aromatic carbon C-5 |

| ~120 - 125 | Aromatic carbon C-3 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 2,4-Disulfobenzaldehyde is expected to show characteristic absorptions for its functional groups.

Table 3: Predicted IR Absorption Frequencies for 2,4-Disulfobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2850 - 2750 | Medium, often two bands | Aldehyde C-H stretch |

| 1710 - 1685 | Strong | Aldehyde C=O stretch |

| 1600 - 1450 | Medium to weak | Aromatic C=C stretches |

| 1250 - 1120 | Strong | S=O asymmetric stretch (sulfonic acid) |

| 1080 - 1000 | Strong | S=O symmetric stretch (sulfonic acid) |

| 1200 - 900 | Broad | O-H bend (sulfonic acid) |

| 700 - 600 | Strong | C-S stretch |

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of 2,4-Disulfobenzaldehyde in an aqueous solution is expected to exhibit absorptions characteristic of a substituted benzaldehyde.

Table 4: Predicted UV-Vis Absorption Maxima for 2,4-Disulfobenzaldehyde

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition |

| ~250 - 260 | High | π → π |

| ~280 - 300 | Medium | π → π |

| ~320 - 340 | Low | n → π* |

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent and pH.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a water-soluble aromatic aldehyde like 2,4-Disulfobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the disodium salt of 2,4-Disulfobenzaldehyde in 0.6-0.7 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), if quantitative analysis is required.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with appropriate line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (as a solid): Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press. Alternatively, for the sulfonic acid form, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the sample in deionized water or a suitable buffer. Dilute the stock solution to obtain a concentration that results in an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan Range: 200-800 nm.

-

Blank: Use a cuvette filled with the same solvent as the sample to record a baseline.

-

Data Interval: 1 nm.

-

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a synthetic application of 2,4-Disulfobenzaldehyde.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Formyl-1,3-benzenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Formyl-1,3-benzenedisulfonic acid. Due to the limited availability of direct experimental data on the pure compound, this guide synthesizes information from studies on its derivatives and outlines standardized experimental protocols for its thermal analysis.

Chemical Identification

Systematic Name: 1,3-Benzenedisulfonic acid, 4-formyl- Common Synonyms: 4-Formyl-1,3-benzenedisulfonic acid, Benzaldehyde-2,4-disulfonic acid, 2,4-Disulfobenzaldehyde.[1] CAS Number: 88-39-1 Molecular Formula: C₇H₆O₇S₂ Molecular Weight: 266.25 g/mol

This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with two sulfonic acid groups and one formyl (aldehyde) group.[1] It is often utilized in chemical synthesis and in the development of functional materials. It is also available as a disodium salt (CAS No. 33513-44-9).[2]

Thermal Stability and Decomposition Data

A study involving the modification of chitosan with 4-formyl-1,3-benzenedisulfonic acid (referred to as FB2S) provides insights into its thermal stability.[1] Thermogravimetric analysis of the modified chitosan showed a decomposition step attributed to the aryl groups, including the incorporated FB2S, occurring between 340 and 440 °C.[1] This suggests that the core aromatic and sulfonic acid structure of the molecule is stable up to this temperature range.

Table 1: Thermal Decomposition Data for Chitosan Modified with 4-Formyl-1,3-benzenedisulfonic Acid

| Material | Analysis Method | Temperature Range of Aryl Group Decomposition (°C) |

| Chitosan-FB2S Derivative | TGA | 340 - 440 |

Note: This data represents the decomposition of the molecule as part of a larger polymer and may not precisely reflect the decomposition temperature of the pure, isolated compound.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition characteristics of 4-formyl-1,3-benzenedisulfonic acid, the following standard experimental methodologies are recommended.

3.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary method for determining decomposition temperatures.

-

Objective: To determine the onset and completion temperatures of thermal decomposition and to identify the mass loss at each decomposition step.

-

Instrumentation: A thermogravimetric analyzer (e.g., Netzsch TG 209F1, TA Instruments Q5000).

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature is typically reported as the onset temperature of the mass loss step in the TGA curve.

-

3.2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, as well as exothermic decomposition.

-

Objective: To identify melting points, phase transitions, and the enthalpy of decomposition.

-

Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC 831, TA Instruments Q2000).

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum or hermetically sealed pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample under a controlled nitrogen atmosphere at a defined rate (e.g., 10 K/min).[3]

-

A preliminary scan may be performed to remove the thermal history of the sample.[3]

-

The primary heating scan is then conducted over the desired temperature range (e.g., -50 °C to 250 °C or higher, depending on the expected decomposition temperature).[3]

-

Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like 4-formyl-1,3-benzenedisulfonic acid.

Caption: Workflow for TGA and DSC Analysis.

Conclusion

While direct experimental data on the thermal decomposition of pure 4-formyl-1,3-benzenedisulfonic acid is limited, evidence from its use in modified polymers suggests a thermal stability extending up to approximately 340 °C. For definitive quantitative data, it is imperative to conduct detailed thermal analysis using standard techniques such as TGA and DSC, following the protocols outlined in this guide. Such analysis will provide critical information for the safe handling, storage, and application of this compound in research and development.

References

In-depth Technical Guide: Health and Safety Information for Benzaldehyde-2,4-disulfonic acid

Executive Summary

This technical guide provides a detailed overview of the available health and safety information for Benzaldehyde-2,4-disulfonic acid (CAS RN: 88-39-1). Due to a significant lack of specific toxicological data for this compound in publicly accessible literature and safety data sheets, this document also includes information on the related compounds Benzaldehyde and Benzaldehyde-2,4-disulfonic acid disodium salt, and general safety precautions for sulfonic acids. It is crucial to note that the information on related compounds should be used with caution as their toxicological profiles may differ from Benzaldehyde-2,4-disulfonic acid. The available data is summarized in structured tables for clarity, and logical workflows for safety procedures are provided as diagrams.

Compound Identification and Physical/Chemical Properties

Benzaldehyde-2,4-disulfonic acid is an organic compound with the molecular formula C₇H₆O₇S₂.[1] Limited information is available regarding its physical and chemical properties.

Table 1: Physical and Chemical Properties of Benzaldehyde-2,4-disulfonic acid and Related Compounds

| Property | Benzaldehyde-2,4-disulfonic acid | Benzaldehyde-2,4-disulfonic acid disodium salt | Benzaldehyde |

| CAS Number | 88-39-1[1] | 33513-44-9 | 100-52-7 |

| Molecular Formula | C₇H₆O₇S₂[1] | C₇H₄Na₂O₇S₂ | C₇H₆O |

| Molecular Weight | 266.25 g/mol [1] | 310.21 g/mol | 106.12 g/mol |

| Appearance | No Data Available | White to off-white powder or crystals | Clear colorless to yellow liquid |

| Melting Point | 105-107°C[2] | No Data Available | -26°C |

| Boiling Point | No Data Available | No Data Available | 179°C |

| Density | 1.815 g/cm³[1] | No Data Available | 1.044 g/cm³ |

| Solubility in Water | No Data Available | Soluble | Insoluble |

Toxicological Data

A comprehensive search for toxicological data for Benzaldehyde-2,4-disulfonic acid yielded limited specific information. The available Safety Data Sheet from ChemicalBook repeatedly states "no data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[1]

For the related compound, Benzaldehyde-2,4-disulfonic acid disodium salt , it is classified as causing skin and serious eye irritation.[3]

Information on the parent compound, Benzaldehyde , is more extensive and is summarized below. However, the presence of two sulfonic acid groups in Benzaldehyde-2,4-disulfonic acid is expected to significantly alter its toxicological profile.

Table 2: Summary of Toxicological Data for Benzaldehyde

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | 800 - 2850 mg/kg | Rat, Mouse | [4] |

| Acute Dermal Toxicity (LD50) | >1250 mg/kg bw | Rabbit | [5] |

| Acute Inhalation Toxicity | Moderate toxicity | Rat | [5] |

| Skin Irritation | Causes skin irritation | Rabbit | [6] |

| Eye Irritation | Causes serious eye irritation | Rabbit | [6] |

| Skin Sensitization | Not a contact sensitizer, but produced allergic reactions in a maximization test. | Guinea pig | [4] |

| Genotoxicity | Did not produce mutations in bacterial assays, but did produce chromosomal abnormalities in Chinese hamster cells and increased mutations in a mouse lymphoma forward mutation assay. | In vitro/In vivo | [4] |

| Carcinogenicity | No evidence of carcinogenicity in rats, some evidence in mice (NTP study). | Rat, Mouse | [4] |

| Reproductive/Developmental Toxicity | No evidence of reproductive or developmental toxicity at non-toxic maternal doses. | - | [5] |

Hazard Identification and Classification

Due to the lack of specific data, a definitive hazard classification for Benzaldehyde-2,4-disulfonic acid is not available. Based on the data for the disodium salt, it should be handled as a substance that can cause skin and eye irritation .

For Benzaldehyde-2,4-disulfonic acid disodium salt , the following hazard statements apply:

Handling and Storage

5.1. Engineering Controls

-

Handle in a well-ventilated place.[1]

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

-

Skin Protection: Wear chemical-impermeable gloves and protective clothing.[1]

-

Respiratory Protection: If dusts or aerosols are generated, use a suitable respirator.[1]

5.3. Safe Handling Practices

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Use non-sparking tools.[1]

-

Prevent fire caused by electrostatic discharge steam.[1]

5.4. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Store apart from incompatible materials.[1]

First Aid Measures

Table 3: First Aid Procedures for Benzaldehyde-2,4-disulfonic acid

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: No data available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[1]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[1]

Ecological Information

No specific ecological data for Benzaldehyde-2,4-disulfonic acid is available. The Safety Data Sheet indicates "no data available" for toxicity to fish, daphnia, algae, and microorganisms, as well as for persistence, degradability, and bioaccumulative potential.[1] Discharge into the environment must be avoided.[1]

Experimental Protocols

Detailed experimental protocols for toxicological studies of Benzaldehyde-2,4-disulfonic acid are not available in the public domain. General OECD guidelines for testing of chemicals would be applicable for any future studies.

Visualizations

Caption: Workflow for handling a spill of Benzaldehyde-2,4-disulfonic acid.

Caption: First aid procedures for exposure to Benzaldehyde-2,4-disulfonic acid.

Conclusion

There is a critical lack of empirical health and safety data for Benzaldehyde-2,4-disulfonic acid. While information on related substances provides some guidance, it is imperative to handle this chemical with significant caution, assuming it to be a skin and eye irritant. Appropriate engineering controls, personal protective equipment, and safe handling practices are essential to minimize potential exposure. Further toxicological and environmental studies are necessary to fully characterize the health and safety profile of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Benzaldehyde-2,4-disulfonic acid | CAS#:88-39-1 | Chemsrc [chemsrc.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. chemos.de [chemos.de]

A Technical Guide to the Historical Applications of 4-Formyl-1,3-Benzenedisulfonic Acid in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-1,3-benzenedisulfonic acid, also known by synonyms such as benzaldehyde-2,4-disulfonic acid, has historically held a significant, albeit niche, role in the field of synthetic organic chemistry.[1] Its primary application has been as a key intermediate in the manufacture of triphenylmethane dyes, a class of brilliantly colored compounds. This technical guide delves into the historical synthesis of this aldehyde and its subsequent conversion into valuable dyestuffs, providing detailed experimental protocols and quantitative data where available from historical records. The unique structural features of this compound, namely the presence of two sulfonic acid groups and a reactive aldehyde moiety, have dictated its utility and synthetic pathways.[1]

Introduction: A Specialized Intermediate

4-Formyl-1,3-benzenedisulfonic acid (CAS 88-39-1) is an aromatic compound characterized by a benzene ring substituted with a formyl group and two sulfonic acid groups at positions 1 and 3.[1] The presence of the sulfonic acid groups renders the molecule highly water-soluble, a crucial property for its application in dyeing processes. The aldehyde functional group provides a reactive site for condensation reactions, forming the central carbon atom of the triphenylmethane scaffold.[1]

Historically, its application has been almost exclusively in the synthesis of dyes. While modern applications have expanded to include its use as a biochemical for proteomics research, its foundational role was in the coloration of textiles and other materials.[2]

Historical Synthesis of 4-Formyl-1,3-Benzenedisulfonic Acid

The industrial production of 4-formyl-1,3-benzenedisulfonic acid has historically followed two main synthetic routes, as outlined in the chemical literature and patent archives.

Method A: Side-Chain Oxidation of Toluene-2,4-disulfonic Acid

One of the earlier methods involved the oxidation of the methyl group of toluene-2,4-disulfonic acid. This process, while conceptually straightforward, suffered from disadvantages related to the use of heavy metal oxidants and the generation of acidic wastewater, making it less environmentally favorable.

Method B: Reaction of 2,4-Dichlorobenzaldehyde with Sulfites

A more prevalent and refined method involves the nucleophilic substitution of chlorine atoms in 2,4-dichlorobenzaldehyde with sulfite or bisulfite ions. This process, detailed in patent literature, offers a higher yield and avoids the use of heavy metals.

The following protocol is adapted from historical patent literature and represents a typical procedure for the synthesis of the disodium salt of the title compound.

Reactants:

-

2,4-Dichlorobenzaldehyde: 175 g (1 mol)

-

Sodium Sulfite: 260 g (2.06 mol)

-

Water: 1100 g

Procedure:

-

A solution of sodium sulfite in water is prepared in a suitable reaction vessel.

-

2,4-Dichlorobenzaldehyde is added to the sulfite solution.

-

The mixture is heated in a closed vessel with stirring to a temperature of 170°C for a duration of 2.5 hours.

-

Following the reaction, the solution is concentrated to approximately 65% of its initial weight.

-

The concentrated solution is then cooled to 5°C and oxidized with an aqueous solution of sodium hypochlorite (approximately 200 g of 13% NaOCl).

-

The resulting product, the disodium salt of benzaldehyde-2,4-disulfonic acid, is isolated by centrifugation.

Quantitative Data:

| Parameter | Value | Reference |

| Theoretical Yield | 310.2 g | Calculated |

| Actual Yield | 267 g (approx.) | Patent Data |

| Purity of Product | 73.9% | Patent Data |

| Overall Yield | 86% of theory | Patent Data |

Application in the Synthesis of Triphenylmethane Dyes

The primary historical application of 4-formyl-1,3-benzenedisulfonic acid is as a precursor to a variety of triphenylmethane dyes. The aldehyde group serves as the electrophilic component in a condensation reaction with two equivalents of an electron-rich aromatic compound, typically an N,N-dialkylaniline or a naphthylamine derivative. This reaction forms a colorless "leuco" base, which is subsequently oxidized to the brilliantly colored dyestuff.

General Synthesis Pathway of Triphenylmethane Dyes

The synthesis of triphenylmethane dyes from 4-formyl-1,3-benzenedisulfonic acid can be conceptualized in the following stages:

Caption: General workflow for the synthesis of triphenylmethane dyes.

Examples of Historically Significant Dyes

Several commercially important dyes have been synthesized using 4-formyl-1,3-benzenedisulfonic acid as a key building block.

-

C.I. Acid Blue 9 (Erioglaucine): A widely used blue food colorant. Its synthesis involves the condensation of 4-formyl-1,3-benzenedisulfonic acid with two equivalents of N-ethyl-N-(3-sulfobenzyl)aniline, followed by oxidation.

-

C.I. Food Blue 3: Another food colorant synthesized through the condensation of 4-formyl-1,3-benzenedisulfonic acid with N,N-diethylaniline, followed by oxidation and conversion to the sodium salt.

-

C.I. Acid Red 52: This dye is produced by the condensation of 4-formyl-1,3-benzenedisulfonic acid with 3-(diethylamino)phenol, followed by dehydration with sulfuric acid and oxidation.

Detailed Experimental Protocol: Synthesis of a Triphenylmethane Dye Leuco Base

The following is a generalized historical protocol for the condensation step to form the leuco dye intermediate.

Reactants:

-

4-Formyl-1,3-benzenedisulfonic acid (or its disodium salt)

-

Aromatic Amine (e.g., N,N-dimethylaniline) (2 equivalents)

-

Condensing Agent (e.g., hydrochloric acid or sulfuric acid)

Procedure:

-

The aromatic amine is dissolved in a suitable solvent, often an excess of the amine itself or an aqueous acidic solution.

-

4-Formyl-1,3-benzenedisulfonic acid is added to the solution of the aromatic amine.

-

A condensing agent, such as concentrated hydrochloric acid or sulfuric acid, is added to the reaction mixture.

-

The mixture is heated, often to temperatures in the range of 100-120°C, for several hours to effect the condensation reaction.

-

The completion of the reaction is typically indicated by a change in the color and consistency of the reaction mixture.

-

The resulting leuco dye intermediate can be isolated by dilution with water and neutralization, or used directly in the subsequent oxidation step.

Oxidation of the Leuco Dye

The final step in the synthesis of triphenylmethane dyes is the oxidation of the colorless leuco base to the colored dye.

Caption: Oxidation of the leuco dye to the final colored product.

Historically, various oxidizing agents have been employed, with manganese dioxide (MnO₂) and lead dioxide (PbO₂) being common choices. The oxidation is typically carried out in an acidic medium.

Quantitative Data and Physical Properties

The following table summarizes the key physical and chemical properties of 4-formyl-1,3-benzenedisulfonic acid and its commonly used disodium salt.

| Property | 4-Formyl-1,3-benzenedisulfonic acid | 4-Formyl-1,3-benzenedisulfonic acid, disodium salt | Reference(s) |

| CAS Number | 88-39-1 | 33513-44-9 | [1] |

| Molecular Formula | C₇H₆O₇S₂ | C₇H₄Na₂O₇S₂ | [1] |

| Molecular Weight | 266.25 g/mol | 310.21 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | White to off-white powder | [1] |

| Solubility | Soluble in water | Soluble in water | [1] |

Conclusion

4-Formyl-1,3-benzenedisulfonic acid represents a classic example of a specialized chemical intermediate whose historical significance is intrinsically linked to the development of the synthetic dye industry. Its unique combination of a reactive aldehyde group and water-solubilizing sulfonic acid groups made it an ideal precursor for a range of brightly colored and commercially valuable triphenylmethane dyes. While modern synthetic methods and the development of new classes of dyes have somewhat diminished its widespread use, its historical applications provide a valuable case study in the structure-function relationships that governed the early days of industrial organic chemistry. The synthetic pathways detailed in this guide, derived from historical chemical literature, offer insight into the practical chemistry of a bygone era and may still hold relevance for specialized applications in materials science and medicinal chemistry.

References

The Discovery and Synthesis of 2,4-Disulfobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial synthesis of 2,4-Disulfobenzaldehyde, a valuable intermediate in the chemical and pharmaceutical industries. This document details the synthetic pathways, experimental protocols, and key quantitative data associated with its preparation.

Introduction

2,4-Disulfobenzaldehyde, also known as benzaldehyde-2,4-disulfonic acid, is an organic compound that serves as a crucial building block in the synthesis of various dyes, pigments, and potentially in the development of pharmaceutical agents. Its chemical structure, featuring a reactive aldehyde group and two sulfonic acid functionalities on the benzene ring, imparts unique properties that make it a versatile intermediate. The disodium salt of this compound is commonly identified by the CAS number 33513-44-9.[1][2]

Discovery and Initial Synthesis

The historical discovery of 2,4-Disulfobenzaldehyde is not extensively documented in readily available literature, suggesting its development was likely driven by industrial applications rather than fundamental academic research. Early synthetic routes to benzaldehyde sulfonic acids primarily involved the direct sulfonation of benzaldehyde. However, this method predominantly yields the meta-substituted product, m-benzaldehyde sulfonic acid, due to the directing effects of the aldehyde group.

A significant advancement in the synthesis of the 2,4-disubstituted isomer came with the development of methods starting from halogenated benzaldehydes. A key process, outlined in a U.S. Patent, describes the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-disulfonic acid from 2,4-dichlorobenzaldehyde.[3] This method offers a more direct and efficient route to the desired product.

Another historically noted, though less favored, method involves the side-chain oxidation of toluene-2,4-disulfonic acid.[3] This pathway is often avoided due to concerns about heavy metal waste and acidic wastewater generated during the process.[3]

Synthetic Pathways

The primary and most efficient method for the synthesis of 2,4-Disulfobenzaldehyde salts involves the nucleophilic aromatic substitution of 2,4-dichlorobenzaldehyde.

Synthesis from 2,4-Dichlorobenzaldehyde

This process involves the reaction of 2,4-dichlorobenzaldehyde with an aqueous solution of an alkali metal or alkaline earth sulfite and/or hydrogensulfite.[3] The reaction proceeds at elevated temperatures, typically between 140°C and 180°C, to yield the corresponding salt of benzaldehyde-2,4-disulfonic acid with a high yield.[3]

Caption: Synthetic pathway for 2,4-Disulfobenzaldehyde from 2,4-Dichlorobenzaldehyde.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of the disodium salt of benzaldehyde-2,4-disulfonic acid, based on the process described in U.S. Patent 4,710,322.

Objective: To synthesize the disodium salt of benzaldehyde-2,4-disulfonic acid from 2,4-dichlorobenzaldehyde.

Materials:

-

2,4-Dichlorobenzaldehyde (175 g, 1 mol)

-

Sodium sulfite (260 g, 2.06 mol)

-

Water (1100 g)

-

Sodium hypochlorite solution (13% NaOCl, approx. 200 g)

Equipment:

-

High-pressure reaction vessel capable of withstanding the reaction conditions

-

Heating and stirring apparatus

-

Concentration apparatus (e.g., rotary evaporator)

-

Centrifuge

Procedure:

-

A solution of sodium sulfite (260 g) in water (1100 g) is prepared in a suitable high-pressure reaction vessel.

-

2,4-Dichlorobenzaldehyde (175 g) is added to the sodium sulfite solution.

-

The reaction mixture is heated to 170°C and maintained at this temperature for 2.5 hours with continuous stirring.

-

After the reaction is complete, the mixture is cooled and then concentrated to approximately 65% of its initial weight.

-

The concentrated solution is then cooled to 5°C.

-

An oxidation step is carried out at 5°C by the addition of approximately 200 g of sodium hypochlorite solution (13% NaOCl).

-

The resulting product is isolated by centrifugation.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of the disodium salt of benzaldehyde-2,4-disulfonic acid.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorobenzaldehyde | [3] |

| Molar Mass of Starting Material | 175.01 g/mol | N/A |

| Reagent | Sodium Sulfite | [3] |

| Molar Mass of Reagent | 126.04 g/mol | N/A |

| Reaction Temperature | 170°C | [3] |

| Reaction Time | 2.5 hours | [3] |

| Product | Disodium salt of benzaldehyde-2,4-disulfonic acid | [3] |

| Theoretical Yield | 86% | [3] |

| Product Purity | 73.9% | [3] |

Logical Workflow

The overall process for the preparation and isolation of 2,4-Disulfobenzaldehyde can be visualized as a logical workflow.

Caption: Experimental workflow for the synthesis of 2,4-Disulfobenzaldehyde.

Conclusion

The synthesis of 2,4-Disulfobenzaldehyde has evolved from less specific methods like direct sulfonation to more controlled and higher-yielding processes such as the nucleophilic substitution of 2,4-dichlorobenzaldehyde. This technical guide provides a comprehensive overview of the most effective known method, offering researchers and professionals in drug development and chemical synthesis a solid foundation for the preparation of this important intermediate. The detailed protocol and quantitative data serve as a valuable resource for laboratory-scale synthesis and process optimization.

References

- 1. Cas 33513-44-9,Benzaldehyde-2,4-disulfonic acid disodium salt | lookchem [lookchem.com]

- 2. Benzaldehyde-2,4-disulfonic acid disodium salt | 33513-44-9 [chemicalbook.com]

- 3. US4710322A - Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-di-sulfonic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 1,3-Benzenedisulfonic acid, 4-formyl- as a Dye Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedisulfonic acid, 4-formyl-, also known by synonyms such as 4-formyl-1,3-benzenedisulfonic acid and 2,4-disulfobenzaldehyde, is a versatile aromatic compound.[1] Its structure, featuring a reactive aldehyde group and two sulfonic acid moieties, makes it a valuable intermediate in the synthesis of various dyes, particularly those of the xanthene and triarylmethane classes. The sulfonic acid groups confer water solubility to the final dye products, a desirable characteristic for many applications in the textile, food, and cosmetic industries. Furthermore, the fluorescent properties of many dyes derived from this intermediate have led to their use in biological research as stains and fluorescent probes. This document provides detailed application notes and experimental protocols for the use of 1,3-benzenedisulfonic acid, 4-formyl- in dye synthesis and explores its applications in biological imaging.

Physicochemical Properties of the Intermediate

| Property | Value | Reference |

| CAS Number | 88-39-1 | [1] |

| Molecular Formula | C₇H₆O₇S₂ | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Applications in Dye Synthesis

1,3-Benzenedisulfonic acid, 4-formyl- is a key building block for a range of synthetic dyes. The aldehyde group serves as the reaction site for condensation with various aromatic compounds, leading to the formation of the characteristic chromophore of the dye.

Notable Dyes Synthesized

| Dye Name | C.I. Name | Class | Key Reactant with the Intermediate |

| Acid Red 52 | 45100 | Xanthene | 3-(Diethylamino)phenol |

| Food Blue 3 | 42051 | Triarylmethane | N,N-Diethylaniline |

Experimental Protocols

Synthesis of Acid Red 52 (C.I. 45100)

Acid Red 52 is a widely used fluorescent red dye.[2] Its synthesis involves the condensation of 1,3-Benzenedisulfonic acid, 4-formyl- with 3-(diethylamino)phenol, followed by dehydration and oxidation.

Materials and Reagents:

-

1,3-Benzenedisulfonic acid, 4-formyl-

-

3-(Diethylamino)phenol

-

Sulfuric acid (concentrated)

-

Ferric chloride or other suitable oxidizing agent

-

Sodium hydroxide

-

Water

Procedure:

-

Condensation: In a reaction vessel, combine 1,3-Benzenedisulfonic acid, 4-formyl- and 3-(diethylamino)phenol in a suitable molar ratio. The reaction is typically carried out in the presence of a dehydrating agent like concentrated sulfuric acid. The mixture is heated to promote the condensation reaction.

-

Dehydration (Cyclization): The intermediate product from the condensation step undergoes intramolecular cyclization through dehydration, facilitated by the acidic and heated conditions, to form the xanthene ring structure.

-

Oxidation: The leuco form of the dye is then oxidized to the final colored form. This can be achieved by adding an oxidizing agent such as ferric chloride. The reaction mixture is stirred until the oxidation is complete, which is indicated by a distinct color change.

-

Neutralization and Isolation: The reaction mixture is cooled and then neutralized with a sodium hydroxide solution. The dye is then precipitated, for example, by salting out, and collected by filtration.

-

Purification: The crude dye is purified by washing with water to remove any remaining reactants and byproducts. Further purification can be achieved by recrystallization.

Quantitative Data for Acid Red 52:

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | [3][4] |

| Molecular Weight | 580.65 g/mol | [3][4] |

| λmax (in water) | 554 nm | [3] |

| Purity by HPLC | >85-90% | [3] |

Visualization of the Synthesis Workflow

Caption: General workflow for the synthesis of Acid Red 52.

Applications in Biological Research and Drug Development

The fluorescent nature of xanthene and triarylmethane dyes makes them valuable tools in biological research and drug development.[5] While direct use of dyes derived from 1,3-Benzenedisulfonic acid, 4-formyl- in studying specific signaling pathways is not extensively documented, their application as fluorescent probes for cellular imaging provides insights into cellular processes and morphology, which are fundamental to understanding signaling events.

Fluorescent Probes for Cellular Imaging

Dyes like Acid Red 52 can be used as fluorescent stains for various cellular components. Their ability to emit light upon excitation allows for the visualization of cellular structures and organelles under a microscope. This is crucial for studying cell health, and the effects of drugs on cellular morphology.

Study of Mitochondrial Function

Triarylmethane dyes have been shown to affect mitochondrial function.[6][7] Some can act as uncouplers of oxidative phosphorylation or induce the mitochondrial permeability transition, a key event in apoptosis (programmed cell death).[6][7] This suggests that dyes derived from 1,3-Benzenedisulfonic acid, 4-formyl- could be utilized in high-throughput screening assays to identify compounds that modulate mitochondrial function, a critical aspect of drug discovery for cancer and neurodegenerative diseases.

Visualization of Application Logic

Caption: Logical relationship of the dye intermediate to research applications.

Conclusion

1,3-Benzenedisulfonic acid, 4-formyl- is a crucial intermediate for the synthesis of water-soluble xanthene and triarylmethane dyes. The provided protocol for Acid Red 52 illustrates a general synthetic route. While the direct application of these dyes in elucidating specific signaling pathways is an area for further research, their established use as fluorescent probes and their interaction with mitochondria highlight their potential in drug discovery and the broader field of cell biology. The ability to visualize cellular components and assess cell viability is fundamental to understanding the complex signaling networks that govern cellular function.

References

- 1. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid [cymitquimica.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. scribd.com [scribd.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. Acid Red 52 | C27H29N2NaO7S2 | CID 9916275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mitochondrial effects of triarylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Triphenylmethane Dyes Using 2,4-Disulfobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of triphenylmethane dyes utilizing 2,4-Disulfobenzaldehyde as a key starting material. The methodologies outlined are based on established principles of triphenylmethane dye synthesis, adapted for this specific sulfonated aldehyde.

Introduction

Triphenylmethane dyes are a class of intensely colored synthetic organic compounds. The core structure consists of three aryl groups attached to a central carbon atom. The introduction of sulfonic acid groups, as is the case when using 2,4-Disulfobenzaldehyde, imparts water solubility to the resulting dye, making it suitable for a variety of applications, including as textile dyes, food colorants, and biomedical stains.

The synthesis of triphenylmethane dyes from 2,4-Disulfobenzaldehyde typically follows a two-step process:

-

Leuco Base Formation: An electrophilic substitution reaction where 2,4-Disulfobenzaldehyde condenses with two equivalents of an N-alkylaniline derivative in an acidic medium. The product of this step is a colorless leuco dye.

-

Oxidation: The leuco base is then oxidized to form the final, intensely colored triphenylmethane dye.

Reaction Mechanism and Experimental Workflow

The general mechanism for the synthesis of a triphenylmethane dye from 2,4-Disulfobenzaldehyde and an N-alkylaniline is depicted below. The process involves the initial formation of the leuco base, followed by an oxidation step to yield the final dye.

Application Notes and Protocols for the Synthesis of Polymer Electrolyte Membranes using 1,3-Benzenedisulfonic acid, 4-formyl-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,3-Benzenedisulfonic acid, 4-formyl- (also known as Benzaldehyde-2,4-disulfonic acid) in the synthesis of polymer electrolyte membranes (PEMs). The inclusion of this monomer offers a unique opportunity to introduce sulfonic acid groups for proton conduction and a reactive aldehyde functionality for potential cross-linking, enhancing membrane stability.

While specific data for polymers synthesized exclusively with 1,3-Benzenedisulfonic acid, 4-formyl- is not extensively available in the public domain, this document outlines a representative synthetic protocol for a sulfonated poly(arylene ether ketone) (SPAEK) incorporating this monomer. The provided experimental details and performance data are based on established methodologies for similar sulfonated aromatic polymers and serve as a comprehensive guide for researchers.

Introduction to 1,3-Benzenedisulfonic acid, 4-formyl- in PEM Synthesis

1,3-Benzenedisulfonic acid, 4-formyl- is an aromatic compound featuring two sulfonic acid groups and one aldehyde group attached to a benzene ring.[1] The sulfonic acid moieties are strong proton donors, making this monomer a candidate for imparting high proton conductivity to polymer backbones.[1] The aldehyde group provides a site for post-polymerization modification, most notably for cross-linking reactions, which can improve the mechanical strength, dimensional stability, and reduce fuel crossover in the resulting membranes.[2]

The disodium salt hydrate of 4-Formylbenzene-1,3-disulfonic acid is a commercially available raw material used in the synthesis of polymer electrolyte membranes, which are crucial components of electrochemical devices.[3]

Experimental Protocols

This section details a representative protocol for the synthesis of a sulfonated poly(arylene ether ketone) (SPAEK) copolymer using 1,3-Benzenedisulfonic acid, 4-formyl- disodium salt, followed by membrane casting and a hypothetical cross-linking procedure.

2.1. Synthesis of Aldehyde-Functionalized Sulfonated Poly(arylene ether ketone) (CHO-SPAEK)

This procedure is adapted from typical nucleophilic aromatic substitution polycondensation reactions used for synthesizing SPAEKs.[1][4]

Materials:

-

4,4′-Difluorobenzophenone

-

Bisphenol A

-